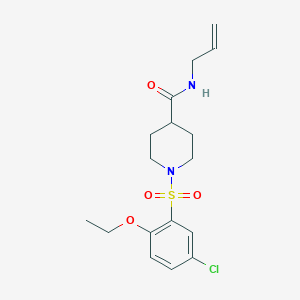![molecular formula C16H13ClFN3O3S B4417719 N-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B4417719.png)
N-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethyl}-4-fluorobenzene-1-sulfonamide
Vue d'ensemble
Description
N-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethyl}-4-fluorobenzene-1-sulfonamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a 2-chlorophenyl group, a 1,2,4-oxadiazole ring, and a 4-fluorobenzene sulfonamide moiety, making it a versatile molecule for research and industrial applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethyl}-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step involves the coupling of the oxadiazole ring with a 2-chlorophenyl derivative using a suitable coupling reagent.
Attachment of the ethyl linker: The ethyl group can be introduced via alkylation reactions.
Formation of the sulfonamide moiety: This final step involves the reaction of the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethyl}-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethyl}-4-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Bioplastics: Polymers derived from renewable resources, used in environmentally friendly applications.
Uniqueness
N-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]ethyl}-4-fluorobenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research and industrial applications.
Propriétés
IUPAC Name |
N-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3S/c17-14-4-2-1-3-13(14)16-20-15(24-21-16)9-10-19-25(22,23)12-7-5-11(18)6-8-12/h1-8,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHITZFUUGODOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCNS(=O)(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B4417641.png)
![1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4417649.png)
![N-(4-chlorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4417662.png)
![1-allyl-5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4417666.png)
![ETHYL 2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE](/img/structure/B4417667.png)
![N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine](/img/structure/B4417672.png)

![2-[(cyclohexylcarbonyl)amino]-N-propylbenzamide](/img/structure/B4417676.png)

![3-[3-(1-azepanyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4417687.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4417707.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4417712.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4417718.png)
![6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4417734.png)
